オリーサストロビン

説明

Orysastrobin is a novel strobilurin fungicide . It was discovered and patented by BASF Aktiengesellschaft in 1995 . It has been shown to be highly effective against two major diseases of rice plants, blast (Magnaporthe grisea) and shealth blight (Thanatephorus cucumeris) both in rice nursery box treatment and granular treatment of an established rice crop . It is systemic in action and has long residual activity that reduces the number of applications at later stages of rice growth .

Molecular Structure Analysis

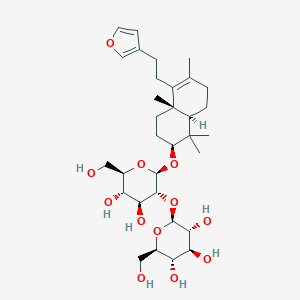

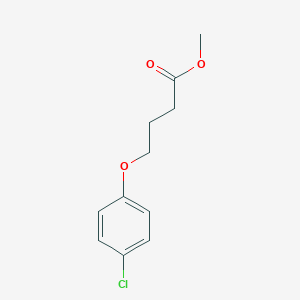

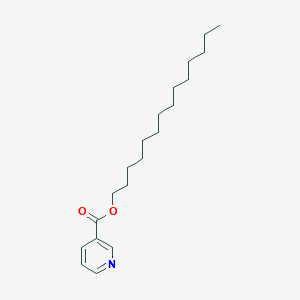

The chemical name of Orysastrobin is (2E)-2-(methoxyimino)-2-[2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl]-N-methyl acetamide (IUPAC) . Its molecular formula is C18H25N5O5 . The average mass is 391.422 Da and the monoisotopic mass is 391.185577 Da .

Chemical Reactions Analysis

Orysastrobin’s biochemical mode of action is the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex at the Qo site . It’s worth noting that resistance to QoI fungicides can occur due to mutations in the cytochrome b gene in several plant pathogens .

Physical And Chemical Properties Analysis

Orysastrobin appears as white crystals . It has a melting point of 99°C . Its solubility in water is 80.6mg/L at 20°C . It has a moderate aqueous solubility, is volatile and, based on its chemical properties, is mobile and can be expected to leach to groundwater .

科学的研究の応用

植物における全身抵抗性の誘導

オリーサストロビンは、植物における全身抵抗性を誘導することが示されています。 この化学殺菌剤は、「キノン外部阻害剤」(QoI)として分類され、シロイヌナズナにPseudomonas syringae pv. tomato DC3000を接種した場合、植物の病害の重症度を軽減できます . オリーサストロビンの処理は、植物組織内の細菌集団の減少と相関し、サリチル酸(SA)防御経路の他の誘導体と同等のレベルで保護を提供します .

防御経路の活性化

オリーサストロビンの適用は、植物における特定の防御経路を活性化します。 SA経路のマーカー遺伝子PR1aは誘導されませんが、AtVSP1.2はジャスモン酸(JA)経路で、PDF1.2はエチレン(ET)防御経路で誘導されます . これは、オリーサストロビンが、これらの経路を活性化することにより、植物がさまざまな病原体と非生物的ストレスに抵抗するようにプライミングできることを示唆しています .

イネ科植物の病気の制御

オリーサストロビンは、いもち病(Magnaporthe grisea)および紋枯病(Thanatephorus cucumeris)など、イネ科植物の主要な病気に対して非常に効果的であることがわかりました . その有効性は、イネの苗箱処理から、確立されたイネの作物の粒状処理まで広がり、病気の管理におけるその汎用性を示しています .

作用機序

Target of Action

Orysastrobin is a fungicide that primarily targets several fungal pathogens, including Magnaporthe oryzae , Pyricularia oryzae , Thanatephorus cucumeris , and Rhizoctonia solani . These fungi are responsible for various diseases in rice plants, significantly affecting crop yield and quality .

Mode of Action

Orysastrobin belongs to the group of fungicides known as strobilurins or quinone outside inhibitors (QoI) . Its mode of action involves inhibiting fungal mitochondrial respiration . Specifically, it impairs the oxidation of reduced ubiquinone at the outer side of the cytochrome bc1 site in the electron transfer chains of fungal mitochondria . This inhibition disrupts the energy production in the fungi, leading to their death .

Biochemical Pathways

The application of Orysastrobin induces systemic resistance mechanisms in plants . It triggers the production of reactive oxygen species, such as hydrogen peroxide, which is then countered by enhanced levels of protectant enzymes, ascorbate peroxidase, and glutathione reductase . This induction leads to increased tolerance to stress and improved plant health .

Pharmacokinetics

Orysastrobin has a moderate aqueous solubility and is volatile . Based on its chemical properties, it is mobile and can be expected to leach to groundwater .

Result of Action

The application of Orysastrobin results in decreased disease severity in plants . It lowers the populations of bacterial pathogens in plant tissue, thereby reducing the overall disease impact . Moreover, it increases the efficiency of photosynthesis and nitrogen utilization, improving plant responses to biotic and abiotic stresses through changes in hormones and enzyme activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Orysastrobin. For instance, its excessive use can lead to the development of resistance in some fungi . Its formulations developed for seedling box treatments provide long-lasting residual control combined with excellent plant selectivity under different environmental conditions . Therefore, the appropriate use and management of Orysastrobin are crucial for maximizing its benefits while minimizing potential resistance development in target fungi .

将来の方向性

Orysastrobin has the potential to protect plants from a large array of pathogens and abiotic stresses . Future work will examine protection offered by Orysastrobin to other pathosystems and abiotic stress to understand the value of activation of the JA/ET - defense pathway . Orysastrobin could be combined with other protectants, such as acibenzolar-S-methyl, probenazole, BABA, and 2R, 3R-butanediol, for more effective control of bacterial and other diseases .

生化学分析

Biochemical Properties

Orysastrobin’s biochemical mode of action involves the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex at the Qo site . This interaction with the cytochrome bc1 complex is crucial for its fungicidal activity .

Cellular Effects

Orysastrobin has been found to decrease disease severity in the leaves of A. thaliana resulting from inoculation with P. syringae pv. tomato DC3000 . This protection from the orysastrobin treatment correlated with lowered bacterial populations in the plant tissue . Furthermore, it has been observed that orysastrobin can induce resistance to the pathogenic pseudomonad .

Molecular Mechanism

Orysastrobin operates as a “quinone outside inhibitor” (QoI)-type commercial fungicide . Its mechanism of action involves binding to the cytochrome bc1 complex at the Qo site, inhibiting the mitochondrial respiration chain . This binding interaction is key to its fungicidal effects .

Temporal Effects in Laboratory Settings

Orysastrobin has been found to provide long-lasting residual control when used in seedling box treatments . It is generally moderately persistent in soil systems but will not usually persist in aquatic systems under certain conditions .

Dosage Effects in Animal Models

Secondary, adaptive, and reversible changes in the duodenal mucosa and thyroid have been observed in rats and mice .

Metabolic Pathways

It is known that Orysastrobin operates as a “quinone outside inhibitor” (QoI)-type commercial fungicide , suggesting it may interact with pathways involving the mitochondrial respiration chain .

Transport and Distribution

Orysastrobin is known to be mobile and can be expected to leach to groundwater . It is volatile and has a moderate aqueous solubility . These properties suggest that Orysastrobin can be transported and distributed within various environments.

Subcellular Localization

Given its mode of action involving the inhibition of the mitochondrial respiration chain , it can be inferred that Orysastrobin likely localizes to the mitochondria within cells.

特性

IUPAC Name |

(2E)-2-[2-[[(E)-[(3E,4E)-3,4-bis(methoxyimino)pentan-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)/b20-12+,21-13+,22-16+,23-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIPUJPTQJYEQK-ZLHHXESBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C(=N\OC)/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058036 | |

| Record name | Orysastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248593-16-0 | |

| Record name | Orysastrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248593-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orysastrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248593160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orysastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetamide, α-(methoxyimino)-2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]-N-methyl-, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORYSASTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU1TM1224D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。